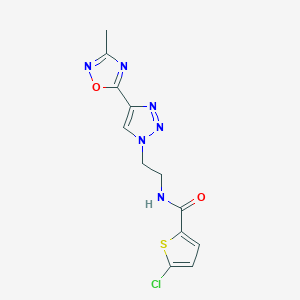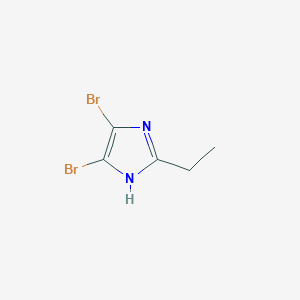![molecular formula C18H16N2OS B2926657 (Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide CAS No. 1321913-57-8](/img/structure/B2926657.png)
(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar thiazole derivatives has been reported in the literature . A series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Molecular Structure Analysis
The molecular structure of thiazole derivatives has been studied using various computational methods . The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity . The UV spectra are calculated by using TDDFT on the optimized geometry .Chemical Reactions Analysis
Thiazole derivatives have been found to participate in various chemical reactions. For instance, a series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be analyzed using various computational methods . For instance, the optoelectronic properties of the molecule can be calculated using the DFT/6–311++G(d,p) method .Scientific Research Applications
Tautomerism and Structural Analysis
Research into similar compounds has led to the discovery of distinguishing tautomerism in their crystal structures, utilizing dispersion-corrected density functional theory (DFT-D) calculations and 13C solid-state NMR spectra. Such studies contribute significantly to the understanding of molecular structures and properties, which are crucial for designing compounds with specific biological or chemical activities (Li, Bond, Johansson, & van de Streek, 2014).
Synthesis and Anticancer Applications
The synthesis of new benzothiazole acylhydrazones has been a significant area of research due to their promising anticancer properties. Studies have demonstrated the potential of benzothiazole derivatives as anticancer agents, highlighting the importance of specific substitutions on the benzothiazole scaffold to modulate antitumor properties (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Microwave Assisted Synthesis
Innovative synthetic approaches, such as microwave-assisted synthesis, have been applied to create novel pyrido[3,2-f][1,4]thiazepines, showcasing efficient methods for producing complex molecules. These methods offer improved yields in shorter times compared to traditional synthesis methods, indicating significant advancements in synthetic organic chemistry (Faty, Youssef, & Youssef, 2011).
GyrB Inhibitors for Tuberculosis
Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the role of such compounds in developing new treatments for tuberculosis. This represents a critical step in combating antibiotic resistance and developing more effective antimicrobial therapies (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Discovery of New Apoptosis-Inducing Agents
Research has also focused on discovering new apoptosis-inducing agents for breast cancer, utilizing ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Such studies are pivotal in identifying novel therapeutic compounds that can selectively induce cancer cell death, offering potential advancements in cancer treatment (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Mechanism of Action
While the specific mechanism of action for “(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide” is not mentioned in the retrieved papers, thiazole derivatives have been found to exhibit various biological activities. For instance, some thiazole derivatives have been found to inhibit cyclooxygenase, an enzyme involved in inflammation .
Properties
IUPAC Name |
(Z)-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-14-9-6-10-15-17(14)20-18(22-15)19-16(21)12-11-13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,20,21)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSDBJXKSNVPTK-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2926574.png)




![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2926582.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2926584.png)






